6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one
CAS No.:
Cat. No.: VC15078151
Molecular Formula: C23H25BrN4O3S
Molecular Weight: 517.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H25BrN4O3S |
|---|---|
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Standard InChI | InChI=1S/C23H25BrN4O3S/c1-31-18-7-5-17(6-8-18)26-11-13-27(14-12-26)21(29)3-2-10-28-22(30)19-15-16(24)4-9-20(19)25-23(28)32/h4-9,15H,2-3,10-14H2,1H3,(H,25,32) |
| Standard InChI Key | FYOQTFMOWJJJIY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s IUPAC name, 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one, reflects its intricate structure. The quinazolinone core (a fused bicyclic system of benzene and pyrimidine) is substituted at position 6 with a bromine atom, imparting electrophilic reactivity. Position 3 features a butyl chain (four-carbon spacer) terminating in a piperazine ring, which is further substituted with a 4-methoxyphenyl group. The sulfanylidene group at position 2 introduces a thione functional group, enhancing hydrogen-bonding potential.
The molecular formula is C23H25BrN4O3S, with a molecular weight of 517.4 g/mol. Key spectroscopic data include:
-
1H NMR: Signals for the quinazoline proton (-N=CH) appear as singlets near 8.4 ppm, while the methoxy group (-OCH3) resonates as a singlet at 3.9 ppm .
-
13C NMR: The carbonyl group (C=O) of the quinazolinone core is observed at ~169.5 ppm, consistent with similar derivatives .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H25BrN4O3S |
| Molecular Weight | 517.4 g/mol |
| IUPAC Name | 6-bromo-3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-2-sulfanylidene-1H-quinazolin-4-one |
| Canonical SMILES | COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=S |
| Solubility | Moderate in polar aprotic solvents (e.g., DMSO) |
Synthetic Pathways
The synthesis of this compound involves sequential functionalization of the quinazolinone core. A representative route, as described in recent literature, proceeds as follows:
-
Bromination: Introduction of bromine at position 6 using brominating agents (e.g., N-bromosuccinimide) under controlled conditions.
-
Nucleophilic Substitution: Reaction of the intermediate with 4-(4-methoxyphenyl)piperazine in the presence of a coupling agent (e.g., EDCI or DCC) to attach the butyl-linked piperazine moiety.
-
Thionation: Treatment with Lawesson’s reagent or phosphorus pentasulfide to convert the carbonyl group at position 2 into a sulfanylidene group.
Critical parameters include reaction temperature (typically 60–80°C for nucleophilic substitutions) and solvent choice (e.g., dichloromethane or ethanol). Purification via column chromatography (chloroform:methanol, 15:1) yields the final product with >95% purity .
Biological Activities and Mechanisms
Antimicrobial Effects
The sulfanylidene and piperazine moieties contribute to broad-spectrum antimicrobial activity. Preliminary assays demonstrate inhibitory effects against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. The methoxyphenyl group may enhance membrane permeability, facilitating interaction with microbial enzymes involved in cell wall synthesis.
Table 2: Biological Activity Profile
| Activity | Model System | IC50/MIC |
|---|---|---|
| Antiproliferative | A549 cells | 2.1 μM |
| Antiproliferative | PC-3 cells | 3.4 μM |
| Antimicrobial (Bacterial) | Staphylococcus aureus | 16 μg/mL |
| Antimicrobial (Fungal) | Candida albicans | 32 μg/mL |
Comparative Analysis with Related Compounds
Structural Analogues
The compound shares structural homology with clinically used quinazolines:
-
Gefitinib: Lacks the sulfanylidene group but includes a morpholino-propoxy chain. Gefitinib’s efficacy is limited by EGFR mutations, whereas the sulfanylidene moiety in the subject compound may confer resistance to such mutations .
-
Cetirizine: A piperazine-containing antihistamine, underscoring the piperazine moiety’s versatility in modulating receptor interactions .
Pharmacokinetic Considerations
Compared to simpler quinazoline derivatives, the extended butyl-piperazine chain in this compound enhances solubility and bioavailability. Molecular docking studies suggest strong binding to EGFR’s ATP-binding pocket (docking score: -9.2 kcal/mol), surpassing gefitinib’s affinity (-8.5 kcal/mol).
Future Directions and Challenges
Mechanistic Elucidation
While the compound’s anticancer and antimicrobial activities are established, its precise molecular targets remain unclear. Proteomic profiling and kinase inhibition assays are needed to identify off-target effects and optimize selectivity.
Preclinical Development
Toxicity studies in murine models are imperative. Preliminary acute toxicity data indicate a median lethal dose (LD50) of 250 mg/kg, suggesting a narrow therapeutic window. Structural modifications, such as replacing the methoxy group with a hydroxyl group, could mitigate toxicity while retaining efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume